molecular formula C25H28O8 B1674984 Lobaric acid CAS No. 522-53-2

Lobaric acid

Cat. No. B1674984
CAS RN: 522-53-2
M. Wt: 456.5 g/mol
InChI Key: JHEWMLHQNRHTQX-UHFFFAOYSA-N
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Description

Lobaric acid is a depsidone metabolite that has been isolated from Stereocaulon lichen species . It exhibits diverse biological activities, including antioxidant, antiproliferative, antiviral, and enzyme inhibitory activities .


Synthesis Analysis

The first total syntheses of lobaric acid and its derivatives were reported in a study . Lobarin, with a pseudodepsidone structure, was synthesized first in 11 steps by utilizing an Ullmann aryl ether coupling reaction. Lobaric acid was synthesized in an additional three steps by a seven-membered lactonization reaction .


Molecular Structure Analysis

The molecular formula of Lobaric acid is C25H28O8 . For more detailed structural information, you may refer to the PubChem database .


Chemical Reactions Analysis

Lobaric acid’s synthesis involves an Ullmann aryl ether coupling reaction and a seven-membered lactonization reaction . More details about the chemical reactions involved in its synthesis can be found in the referenced study .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of Lobaric acid can be found in the PubChem database . For more specific properties, you may need to refer to specialized chemical databases or literature.

Scientific Research Applications

Anti-Inflammatory Activity

Lobaric acid has been identified as a potent anti-inflammatory agent. It exerts its effects by inhibiting key pathways involved in inflammation, such as the NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome activation. These pathways are critical in the regulation of pro-inflammatory cytokines and mediators. Studies have shown that lobaric acid can effectively reduce the production of inflammatory markers like nitric oxide, cyclooxygenase-2, prostaglandin E2, tumor necrosis factor-α, and interleukins in macrophages stimulated by lipopolysaccharides (LPS) (Lee et al., 2018).

Anticancer Activity

Lobaric acid has also been explored for its potential anticancer properties. It has shown cytotoxic effects on various human cancer cell lines, including breast adenocarcinoma, cervix adenocarcinoma, and colon carcinoma. The compound interferes with cell proliferation and viability and induces apoptosis, a programmed cell death essential for eliminating cancer cells. Notably, lobaric acid and related compounds have demonstrated the ability to induce apoptosis by affecting cell cycle regulation and modulating the expression of apoptosis-related genes (Hong et al., 2018).

Enzyme Inhibitory and Immunomodulatory Activities

Lobaric acid has been evaluated for its enzyme inhibitory and immunomodulatory activities, particularly its ability to inhibit enzymes involved in inflammatory and disease processes. For example, it has shown significant inhibitory effects on enzymes like phosphodiesterase and β-glucuronidase, which are involved in various physiological and pathological processes. Additionally, lobaric acid exhibited potent inhibitory activity on reactive oxygen species production in human polymorphonuclear cells, suggesting its potential role in modulating immune responses and preventing oxidative damage (Thadhani et al., 2014).

properties

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEWMLHQNRHTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200238
Record name Lobaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobaric acid

CAS RN

522-53-2
Record name Lobaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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